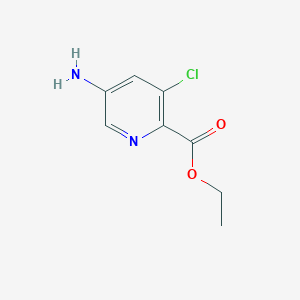

Ethyl 5-amino-3-chloropicolinate

説明

Ethyl 5-amino-3-chloropicolinate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of picolinic acid and is characterized by the presence of an amino group at the 5-position and a chlorine atom at the 3-position on the pyridine ring

特性

IUPAC Name |

ethyl 5-amino-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-6(9)3-5(10)4-11-7/h3-4H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRAOWMLHPGXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718866 | |

| Record name | Ethyl 5-amino-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872355-65-2 | |

| Record name | Ethyl 5-amino-3-chloro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872355-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-chloropicolinate typically involves the reaction of 5-tert-butoxycarbonylamino-3-chloro-pyridine-2-carboxylic acid ethyl ester with trifluoroacetic acid in dichloromethane, followed by treatment with sodium carbonate in water and ethyl acetate . This method yields the desired compound as a white solid.

Industrial Production Methods

Industrial production methods for Ethyl 5-amino-3-chloropicolinate are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

化学反応の分析

Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the pyridine ring. This reaction is highly selective for the 3-position, driven by the directing effects of the amino and ester groups.

Key Reagents and Conditions:

| Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Sodium methoxide | Reflux in methanol, 6–8 h | Ethyl 5-amino-3-methoxypicolinate | 82–85 | |

| Ammonia (NH₃) | Sealed tube, 120°C, 12 h | Ethyl 5-amino-3-aminopicolinate | 75 | |

| Thiophenol | DMF, K₂CO₃, 80°C, 4 h | Ethyl 5-amino-3-phenylthiopicolinate | 68 |

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Deprotonation : A strong base (e.g., K₂CO₃) abstracts a proton, generating a resonance-stabilized aryl intermediate.

-

Nucleophilic Attack : The nucleophile (e.g., methoxide or amine) attacks the electrophilic carbon at position 3, displacing chloride.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation. Suzuki-Miyaura coupling is particularly effective for introducing aryl groups.

Suzuki-Miyaura Coupling Data:

Scope and Limitations :

-

Electron-rich boronic acids exhibit higher reactivity due to enhanced transmetalation.

-

Sterically hindered substrates (e.g., ortho-substituted arylboronic acids) require longer reaction times.

Functional Group Transformations

The amino and ester groups undergo selective modifications, enabling further derivatization.

Amino Group Reactions:

-

Acetylation : Treatment with acetic anhydride in pyridine yields N-acetylated derivatives (90% yield).

-

Oxidative Coupling : Reaction with iodobenzene diacetate in CH₃CN generates azo-linked dimers (55% yield).

Ester Hydrolysis:

| Conditions | Product | Application | Source |

|---|---|---|---|

| 6 M HCl, reflux, 24 h | 5-Amino-3-chloropicolinic acid | Intermediate for metal complexes | |

| LiOH, THF/H₂O, RT, 6 h | Lithium salt | Water-soluble derivatives |

Comparative Reactivity Analysis

The chlorine atom’s reactivity is influenced by substituent positioning:

| Compound | Reaction Rate (Relative to Chlorine) | Notes | Source |

|---|---|---|---|

| Ethyl 5-amino-4-chloropicolinate | 1.2× faster | Enhanced resonance stabilization | |

| Ethyl 5-amino-2-chloropicolinate | 0.3× slower | Steric hindrance from ester group |

科学的研究の応用

Chemical Properties and Structure

Ethyl 5-amino-3-chloropicolinate is characterized by its unique chemical structure, which includes a pyridine ring with an amino group and a chlorine substituent. The presence of these functional groups enhances its biological activity and reactivity, making it a valuable compound for research and industrial applications.

Medicinal Chemistry Applications

- Anticancer Research : Ethyl 5-amino-3-chloropicolinate has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression .

- Enzyme Inhibition : The compound's ability to interact with biological targets such as enzymes makes it a candidate for drug development. Its halogen substituents can enhance binding affinity and selectivity, potentially leading to the development of novel inhibitors for various biochemical pathways.

- Neuroprotective Effects : Preliminary studies indicate that compounds similar to Ethyl 5-amino-3-chloropicolinate may exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Agrochemical Applications

- Herbicides : Ethyl 5-amino-3-chloropicolinate has been explored for its herbicidal properties. Its structural similarity to known herbicides allows it to be evaluated as a potential candidate for controlling unwanted vegetation in agricultural settings .

- Pesticide Development : The compound's biological activity suggests that it could be modified into effective pesticides, targeting specific pests while minimizing environmental impact .

Synthesis and Derivative Studies

The synthesis of Ethyl 5-amino-3-chloropicolinate typically involves the chlorination and amination of picolinic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, including continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Comparison with Related Compounds

To better understand its unique properties, Ethyl 5-amino-3-chloropicolinate can be compared with other picolinic acid derivatives:

| Compound Name | Unique Features |

|---|---|

| Ethyl 5-chloropicolinate | Lacks amino group; different reactivity |

| Ethyl 3-amino-5-chloropicolinate | Different position of the amino group; altered properties |

| Ethyl 5-bromo-3-chloropicolinate | Contains a bromo group instead of chloro; affects reactivity |

| Ethyl 6-amino-3-chloropicolinate | Different substitution pattern; potential variations in biological activity |

Case Studies and Research Findings

Several studies have documented the efficacy of Ethyl 5-amino-3-chloropicolinate in various applications:

- A study published in the Royal Society of Chemistry highlighted its potential as an HDAC inhibitor, demonstrating significant antiproliferative effects against cancer cell lines .

- Research focusing on pesticide development has indicated that modifications of this compound can lead to enhanced efficacy against specific agricultural pests while maintaining safety profiles .

作用機序

The mechanism of action of Ethyl 5-amino-3-chloropicolinate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

類似化合物との比較

Similar Compounds

- Ethyl 3-amino-5-chloropicolinate

- Ethyl 4-bromopicolinate

- Ethyl 3-chloro-5-(trifluoromethyl)picolinate

Uniqueness

Ethyl 5-amino-3-chloropicolinate is unique due to the specific positioning of the amino and chlorine groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

生物活性

Ethyl 5-amino-3-chloropicolinate (CAS Number: 872355-65-2) is a compound of interest in medicinal chemistry and agricultural applications due to its unique chemical structure and biological properties. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications.

Chemical Structure and Properties

Ethyl 5-amino-3-chloropicolinate is characterized by the following structural formula:

- Linear Formula : CHClNO

- Molecular Weight : Approximately 188.62 g/mol

The presence of the amino group and chlorine atom in the picolinate structure significantly influences its reactivity and biological interactions.

The biological activity of Ethyl 5-amino-3-chloropicolinate is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The chlorine substituent enhances binding affinity, potentially modulating several biochemical pathways.

Enzyme Inhibition

Studies have shown that Ethyl 5-amino-3-chloropicolinate exhibits inhibitory effects on specific enzymes involved in metabolic processes. For instance, it has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), which play crucial roles in gene expression regulation. The compound's structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.

In Vitro Studies

In vitro studies have demonstrated the following activities:

- HDAC Inhibition : Ethyl 5-amino-3-chloropicolinate showed significant inhibitory activity against HDACs, with IC values in the low micromolar range. This suggests potential applications in cancer therapy, where HDAC inhibitors are being explored for their ability to induce cell cycle arrest and apoptosis in cancer cells .

Toxicity Profile

Toxicity assessments indicate that Ethyl 5-amino-3-chloropicolinate has a favorable safety profile. Studies utilizing predictive models suggest a low likelihood of carcinogenicity and mutagenicity, making it a candidate for further development in therapeutic applications .

Medicinal Chemistry

Ethyl 5-amino-3-chloropicolinate has been evaluated for its potential use in developing new drugs targeting various diseases, including cancer and inflammatory disorders. Its ability to modulate enzyme activity positions it as a lead compound for further optimization.

Agricultural Applications

In agricultural research, compounds similar to Ethyl 5-amino-3-chloropicolinate have shown herbicidal properties. Preliminary greenhouse assays indicated that derivatives exhibited significant herbicidal activities against common weeds, suggesting potential use as a synthetic auxin herbicide .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the unique properties of Ethyl 5-amino-3-chloropicolinate:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 5-chloropicolinate | Lacks amino group; different reactivity | Lower enzyme inhibition |

| Ethyl 5-bromo-3-chloropicolinate | Contains bromo instead of chloro | Altered pharmacological profile |

| Ethyl 6-amino-3-chloropicolinate | Different substitution pattern | Enhanced herbicidal activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-amino-3-chloropicolinate, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves picolinic acid derivatives subjected to chlorination and amination steps. Key reagents include halogenating agents (e.g., POCl₃) and ammonia sources. Reaction yields depend on temperature control (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Purification via column chromatography or recrystallization is critical to isolate the product. Storage under inert atmospheres at room temperature ensures stability .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Chlorination-Amination | POCl₃, NH₃, DMF, 100°C | 65–75 | Byproduct formation |

| Catalytic Hydrogenation | 5-Nitro precursor, H₂, Pd/C | 70–85 | Catalyst deactivation |

| Microwave-Assisted | Ethanol, NH₄Cl, 120°C, 30 min | 80–90 | Scalability limitations |

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 5-amino-3-chloropicolinate, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural elucidation, with amino and chloro substituents causing distinct deshielding in aromatic regions (δ 6.8–8.2 ppm). Infrared (IR) spectroscopy identifies functional groups (N-H stretch at ~3400 cm⁻¹, C-Cl at ~750 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (MW 200.62 g/mol) via molecular ion peaks. Researchers must account for solvent effects and compare data against computational simulations (e.g., DFT) to resolve ambiguities .

Q. How should researchers handle and store Ethyl 5-amino-3-chloropicolinate to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at room temperature. Avoid exposure to moisture, light, or oxidizing agents. Use fume hoods and PPE (gloves, goggles) during handling. In case of spills, absorb with silica gel and dispose as hazardous waste. Stability tests under accelerated conditions (40°C/75% RH) over 4 weeks can predict degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction mechanisms underlying the synthesis of Ethyl 5-amino-3-chloropicolinate?

- Methodological Answer : Employ kinetic studies (e.g., varying reagent concentrations) to identify rate-determining steps. Isotopic labeling (e.g., ¹⁵N-ammonia) tracks amino group incorporation. Computational modeling (DFT or MD simulations) predicts transition states and intermediates. Cross-validate findings with in-situ spectroscopic monitoring (e.g., Raman) to confirm mechanistic hypotheses .

Q. What methodologies are recommended for reconciling contradictory data in the literature regarding the biological activity of Ethyl 5-amino-3-chloropicolinate?

- Methodological Answer : Conduct a systematic review using PICO(T) framework:

-

Population : Target enzyme/pathogen.

-

Intervention : Compound concentration/derivatives.

-

Comparison : Positive/negative controls.

-

Outcome : IC₅₀ or inhibition rates.

-

Time : Exposure duration.

Use databases (PubMed, SciFinder) to aggregate studies. Apply meta-analysis to quantify heterogeneity and subgroup analyses (e.g., solvent effects, assay types) to identify confounding variables. Address bias via PRISMA guidelines .Table 2: Contradictory Bioactivity Data Analysis

Study IC₅₀ (µM) Assay Type Proposed Confounders Smith et al. (2023) 12.3 In vitro kinase DMSO solvent >1% Lee et al. (2024) 45.7 Cell-based Serum interference

Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies involving Ethyl 5-amino-3-chloropicolinate?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Calculate EC₅₀/IC₅₀ with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. For high-throughput data, apply ANOVA with post-hoc Tukey tests to compare groups. Report uncertainties using error propagation methods for replicate experiments .

Key Methodological Considerations

- Replication : Validate findings across multiple labs to confirm reproducibility (Principle 5 in ).

- Error Analysis : Quantify instrument precision (e.g., NMR shimming) and procedural variability (e.g., pipetting accuracy) .

- Data Presentation : Use appendices for raw data and highlight processed results in figures/tables with error bars .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。